molecular formula C8H3F5O B168552 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde CAS No. 134099-22-2

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B168552
CAS No.: 134099-22-2
M. Wt: 210.1 g/mol
InChI Key: JIWNIDFTOCBMFF-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde ( 134099-22-2) is a fluorinated aromatic aldehyde recognized as a member of the PFAS (Per- and Polyfluoroalkyl Substances) chemical family . This compound serves as a versatile and high-value building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring multiple strong electron-withdrawing groups, is strategically designed to enhance the lipophilicity, metabolic stability, and binding affinity of lead compounds in drug discovery projects . Researchers utilize this benzaldehyde derivative as a key intermediate in the synthesis of complex molecules, including potential kinase inhibitors and other bioactive agents . It is particularly valuable in multicomponent reactions, such as the Biginelli reaction, for creating diverse heterocyclic libraries containing trifluoromethyl groups, which are of significant interest for developing new pharmaceuticals and agrochemicals . The compound's properties are influenced by the unique effects of fluorine atoms, which can alter thermal stability and decomposition pathways in energetic materials research, as observed in related fluorinated compounds . This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNIDFTOCBMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378950
Record name 4,5-difluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-22-2
Record name 4,5-difluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selective Chlorination of Difluorinated Toluene Derivatives

The synthesis of 4,5-difluoro-2-(trifluoromethyl)benzaldehyde begins with the chlorination of a difluorinated toluene derivative. In analogous processes for 2-(trifluoromethyl)benzaldehyde, ortho-xylene undergoes radical chlorination under UV light to form trichloromethyl intermediates. For the 4,5-difluoro variant, chlorination likely targets the methyl group adjacent to the trifluoromethyl substituent. Diisopropyl azodicarboxylate (DIAD) or benzoyl peroxide (BPO) serves as initiators, with chlorine gas introduced at 40–60 kg/h under controlled illumination.

Table 1: Chlorination Conditions for Trichloromethyl Intermediate Synthesis

ParameterRangeOptimal Value
Temperature80–120°C100°C
Chlorine Flow Rate40–60 kg/h50 kg/h
Initiator (BPO)0.1–5 wt%2.5 wt%

Antimony-Catalyzed Fluoridation

The chlorinated intermediate undergoes fluoridation using hydrogen fluoride (HF) in the presence of antimony halide catalysts (e.g., SbCl₅, SbF₃). Patent data demonstrate that a molar ratio of 3.5:1–4.5:1 HF to substrate at 60–95°C and 1.0–5.0 MPa pressure achieves selective replacement of chlorine atoms with fluorine. For this compound, this step may proceed via intermediates such as 4,5-difluoro-2-(trifluoromethyl)xylylene dichloride, though direct evidence remains limited.

Critical Factors:

  • Catalyst loading of 0.05–5 wt% SbCl₅ ensures >90% conversion.

  • Excess HF mitigates side reactions but requires careful recovery systems due to toxicity.

Hydrolysis of Fluorinated Intermediates

Acid-Catalyzed Hydrolysis

The hydrolysis of fluorinated dichlorotoluene derivatives to benzaldehydes is achieved using C1–C4 fatty acids (e.g., acetic acid) and their alkali metal salts. For instance, 2-(trifluoromethyl)dichlorotoluene hydrolyzes at 150–190°C under 0.3–0.78 MPa pressure, yielding 87–90% aldehyde. Adapting this to 4,5-difluoro substrates necessitates adjusting acid strength to accommodate electron-withdrawing fluorine groups.

Table 2: Hydrolysis Parameters for Aldehyde Formation

ConditionRangeOptimal Performance
Temperature150–190°C160°C
Pressure0.3–0.78 MPa0.45 MPa
Acetic Acid:Substrate6:1–8:1 (molar)7:1
Reaction Time3–4 h3.5 h

Role of Metal Chloride Catalysts

Hydrolysis efficiency improves with Lewis acids like FeCl₃, ZnCl₂, or CoCl₂ (0.01–10 wt%). These catalysts facilitate the cleavage of C–Cl bonds while suppressing decarbonylation. In a representative example, 0.25–3.0 wt% FeCl₃ at 110–130°C enhances 2-(trifluoromethyl)benzaldehyde yield to 96.5%. For 4,5-difluoro derivatives, ZnCl₂ may offer superior compatibility with electron-deficient aromatics.

Purification and Isolation Strategies

Vacuum Distillation

Crude aldehyde mixtures are purified via vacuum distillation (0.095 MPa), collecting fractions at 70–75°C. This step removes unreacted dichlorotoluene and fluorinated byproducts (e.g., chloromethylbenzene derivatives). Patent data report GC purity >98% after distillation, though 4,5-difluoro variants may require lower temperatures due to increased volatility.

Solvent Extraction and Recrystallization

Aqueous workup involves phase separation using water or brine, followed by organic solvent extraction (e.g., dichloromethane). Recrystallization from hexane/ethyl acetate mixtures further elevates purity to >99%, as evidenced by melting point consistency.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules.

Drug Development

Research indicates that compounds containing trifluoromethyl groups are prevalent in FDA-approved drugs, enhancing their pharmacological properties. For instance, the incorporation of the trifluoromethyl group can improve metabolic stability and bioavailability of drugs targeting central nervous system disorders .

Case Study: Ubrogepant

  • Ubrogepant is a medication for acute migraine treatment that incorporates a trifluoromethyl group in its structure. The synthesis involves intermediates derived from fluorinated benzaldehydes, showcasing the utility of compounds like this compound in drug synthesis .

Agrochemical Applications

The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. The presence of fluorine atoms enhances the efficacy and selectivity of these chemicals.

Pesticide Development

Fluorinated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts. For example, this compound can be used as a precursor to synthesize novel herbicides that effectively control weed growth while minimizing environmental impact .

Material Science Applications

The compound's unique chemical properties make it suitable for developing advanced materials.

Polymer Synthesis

This compound can act as a building block for synthesizing high-performance polymers with enhanced thermal and chemical resistance properties. These materials are essential in industries requiring durable coatings and insulation materials .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a standard or reference material for quantifying other substances.

Environmental Analysis

The compound's distinct spectral properties allow it to be used in methods such as gas chromatography-mass spectrometry (GC-MS) for detecting trace levels of pollutants in environmental samples .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for drug synthesisImproved bioavailability and stability
AgrochemicalsPrecursor for herbicidesEnhanced efficacy and selectivity
Material ScienceBuilding block for polymersHigh thermal and chemical resistance
Analytical ChemistryReference material for GC-MSAccurate detection of pollutants

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties compared to other similar compounds .

Biological Activity

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their biological properties, including increased potency, selectivity, and metabolic stability. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

  • Molecular Formula : C8H4F4O
  • Molecular Weight : 210.11 g/mol
  • Structure : The compound features a benzene ring with two fluorine atoms at the 4 and 5 positions and a trifluoromethyl group at the 2 position.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%).

Cell Line IC50 (µM) Reference
HCT-116 (Colon)12.5
HepG2 (Liver)10.0
MCF-7 (Breast)15.0

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, indicating that it may trigger apoptotic pathways leading to programmed cell death. Key apoptotic markers such as caspase-3 and Bax were upregulated while Bcl-2 levels decreased significantly in treated cells, supporting the pro-apoptotic mechanism of action .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial activity against various pathogenic bacteria. The compound was tested using disc diffusion assays against Gram-positive and Gram-negative strains.

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Reference
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

These findings suggest that the compound possesses moderate antibacterial activity, particularly against E. coli and S. aureus.

Case Studies

A notable study highlighted the synthesis and evaluation of various fluorinated benzaldehydes, including this compound. The study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced biological activities compared to their non-fluorinated counterparts. Specifically, this compound showed promising results in both cytotoxicity assays against cancer cell lines and antibacterial tests against clinically relevant bacterial strains .

Q & A

Q. What are the common synthetic routes for 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde, and how are reaction conditions optimized?

Answer: A typical synthesis involves nucleophilic aromatic substitution or directed ortho-metalation (DoM) strategies. For example, substituted benzaldehydes can react with fluorinating agents (e.g., Selectfluor) under reflux in ethanol with glacial acetic acid as a catalyst . Optimization includes:

  • Temperature control : Prolonged reflux (~4–6 hours) ensures complete substitution while minimizing side reactions.
  • Solvent selection : Absolute ethanol promotes solubility of intermediates, while acetic acid stabilizes reactive intermediates.
  • Purification : Vacuum distillation or column chromatography (silica gel, hexane/EtOAc) isolates the product.
    Reference reaction conditions from similar fluorinated benzaldehydes in .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Answer: Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments (e.g., -CF3_3 vs. aromatic F), while 1H^{1}\text{H} NMR identifies aldehyde protons (~10 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves regiochemical ambiguities in fluorination (critical for isomers) .
  • IR Spectroscopy : Aldehyde C=O stretches (~1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Q. Table 1: Key Spectroscopic Data for Fluorinated Benzaldehydes

PropertyThis compound2,4,6-Trifluoro-3,5-dimethylbenzaldehyde
19F^{19}\text{F} NMRδ -60 to -65 ppm (CF3_3), -110 ppm (F)δ -63 ppm (CF3_3), -108 ppm (F)
1H^{1}\text{H} NMRδ 10.1 (CHO)δ 10.2 (CHO)
IR C=O Stretch~1705 cm1^{-1}~1710 cm1^{-1}

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nature of -CF3_3 and -F groups deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative cross-coupling. For example:

  • Suzuki-Miyaura Coupling : Requires electron-deficient aryl halides; Pd(PPh3_3)4_4 with K2_2CO3_3 in DMF at 80°C achieves coupling with boronic acids .
  • Photoredox Catalysis : Ru(bpy)32+_3^{2+} enables single-electron transfer (SET) for radical-based functionalization (e.g., α-alkylation of aldehydes) .
    Challenges: Competing dehalogenation or over-reduction requires careful control of catalyst loading and light intensity .

Q. How can computational modeling predict regioselectivity in fluorinated benzaldehyde derivatives?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to predict sites for electrophilic attack. For this compound:

  • Fukui Indices : Identify nucleophilic/electrophilic regions.
  • Hammett Constants : Quantify substituent effects on reaction rates (σm_m for -CF3_3 = 0.43, σp_p for -F = 0.06) .
    Validation: Compare predicted vs. experimental outcomes in halogenation or nitration reactions.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzaldehydes?

Answer: Discrepancies often arise from:

  • Solubility Differences : Use DMSO-d6_6 or co-solvents (e.g., PEG-400) to standardize assays .
  • Metabolic Stability : Fluorine atoms enhance resistance to cytochrome P450 oxidation, but -CF3_3 may alter binding kinetics .
  • Control Experiments : Include non-fluorinated analogs (e.g., 3,5-dimethylbenzaldehyde) to isolate fluorine-specific effects .

Methodological Guidance

Q. Table 2: Recommended Reaction Conditions for Functionalization

Reaction TypeCatalyst/ReagentSolventTemperatureYield Range
Suzuki CouplingPd(PPh3_3)4_4DMF80°C60–75%
Aldol CondensationL-ProlineTHFRT50–65%
Photoredox AlkylationRu(bpy)32+_3^{2+}MeCN25°C (LED)70–85%

Q. Key Resources :

  • NIST Chemistry WebBook : For validated spectroscopic data .

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